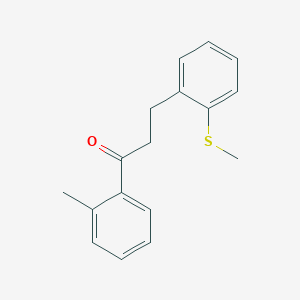

2'-Methyl-3-(2-thiomethylphenyl)propiophenone

CAS No.: 898754-19-3

Cat. No.: VC2484089

Molecular Formula: C17H18OS

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898754-19-3 |

|---|---|

| Molecular Formula | C17H18OS |

| Molecular Weight | 270.4 g/mol |

| IUPAC Name | 1-(2-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H18OS/c1-13-7-3-5-9-15(13)16(18)12-11-14-8-4-6-10-17(14)19-2/h3-10H,11-12H2,1-2H3 |

| Standard InChI Key | HGHDTKYBSZXDIO-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC |

| Canonical SMILES | CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC |

Introduction

2'-Methyl-3-(2-thiomethylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones and organosulfur compounds. Its molecular formula is C17H18OS, and it has a molecular weight of 270.389 g/mol . This compound is synthesized through specific chemical reactions involving starting materials such as 2-methylthiophenol and propiophenone, often catalyzed by bases like sodium hydride or potassium carbonate.

Synthesis and Mechanism

The synthesis of 2'-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-methylthiophenol with propiophenone. This reaction is facilitated by nucleophilic attack and subsequent condensation reactions, often catalyzed by strong bases.

Synthesis Steps:

-

Starting Materials: 2-methylthiophenol and propiophenone.

-

Catalyst: Sodium hydride or potassium carbonate.

-

Reaction Conditions: The reaction is typically conducted under an inert atmosphere to prevent oxidation.

Biological Activity and Potential Applications

Research indicates that 2'-Methyl-3-(2-thiomethylphenyl)propiophenone may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies. The compound's functional groups, such as the thiomethyl group and the ketone group, can interact with biological targets through various mechanisms, including nucleophilic attacks or hydrogen bonding.

Potential Applications:

-

Pharmacology: Anti-inflammatory and antimicrobial agents.

-

Organic Synthesis: Building block for complex organic molecules.

-

Biological Studies: Investigating interactions with biomolecules.

Chemical Reactions and Transformations

2'-Methyl-3-(2-thiomethylphenyl)propiophenone can participate in several chemical reactions, including oxidation of the thiomethyl group to form sulfoxides. This versatility makes it a valuable compound for further chemical transformations and applications.

Example Reactions:

-

Oxidation: The thiomethyl group can be oxidized to sulfoxides or sulfones.

-

Nucleophilic Substitution: The ketone group can undergo nucleophilic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume